3,3'-(Cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonic) acid
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Overview
Description
3,3’-(Cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonic) acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its large molecular structure, which includes multiple aromatic rings and azo groups, contributing to its stability and color properties .
Preparation Methods
The synthesis of 3,3’-(Cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonic) acid typically involves the following steps:
Diazotization: The process begins with the diazotization of 4,4’-diamino-3,3’-dimethoxydiphenylcyclohexane.
Coupling Reaction: The diazonium salt formed is then coupled with 4,6-dihydroxy-2-naphthalenesulfonic acid under controlled conditions to yield the final product.
Industrial production methods often involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3,3’-(Cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonic) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions .
Scientific Research Applications
3,3’-(Cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonic) acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The mechanism of action of 3,3’-(Cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonic) acid involves its interaction with various molecular targets. The azo groups in the compound can form complexes with metal ions, enhancing its stability and color properties. The compound’s large aromatic structure allows it to interact with different substrates, making it effective in various applications .
Comparison with Similar Compounds
Compared to other similar compounds, 3,3’-(Cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonic) acid stands out due to its unique combination of stability, color properties, and versatility. Similar compounds include:
- Disodium 3,3’-{1,1-cyclohexanediylbis[(2-methoxy-4,1-phenylene)-2,1-hydrazinediyl]}bis(4,6-dioxo-4,6-dihydro-2-naphthalenesulfonate)
- 3,3’-[Cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxy-2-naphthalenesulfonic acid)/potassium/sodium salt
These compounds share similar structural features but differ in their specific applications and properties.
Properties
CAS No. |
94022-86-3 |
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Molecular Formula |
C40H36N4O12S2 |
Molecular Weight |
828.9 g/mol |
IUPAC Name |
3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]cyclohexyl]-2-methoxyphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C40H36N4O12S2/c1-55-32-18-24(8-12-30(32)41-43-36-34(57(49,50)51)16-22-6-10-26(45)20-28(22)38(36)47)40(14-4-3-5-15-40)25-9-13-31(33(19-25)56-2)42-44-37-35(58(52,53)54)17-23-7-11-27(46)21-29(23)39(37)48/h6-13,16-21,45-48H,3-5,14-15H2,1-2H3,(H,49,50,51)(H,52,53,54) |
InChI Key |
LREXSNYMCUVGLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=CC(=CC5=C4O)O)S(=O)(=O)O)OC)N=NC6=C(C=C7C=CC(=CC7=C6O)O)S(=O)(=O)O |
Origin of Product |
United States |
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